molecular formula C19H23N7O3S3 B2472447 ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 637321-29-0

ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2472447
CAS No.: 637321-29-0
M. Wt: 493.62
InChI Key: NIVFGXGXHBLWDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of pyrimidine, triazole, and thiazole rings in its structure suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3S3/c1-6-29-16(28)15-12(4)22-18(32-15)23-14(27)9-31-19-25-24-13(26(19)5)8-30-17-20-10(2)7-11(3)21-17/h7H,6,8-9H2,1-5H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVFGXGXHBLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the synthesis of the pyrimidine and triazole intermediates, followed by their coupling with thiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of microwave irradiation to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that exhibits significant biological activity. Its unique structural components, including thiazole, triazole, and pyrimidine moieties, suggest potential applications in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several important structural elements:

  • Thiazole and Triazole Moieties : These groups are known for their roles in various biological activities, including antimicrobial and anticancer properties.
  • Pyrimidine Derivative : This component is often associated with nucleic acid metabolism and has been linked to various therapeutic effects.
  • Carboxylate Functional Group : Enhances solubility in biological systems, facilitating interaction with biological targets.

Antimicrobial Properties

Compounds similar to this compound have demonstrated notable antimicrobial activity. For instance:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ATriazole + ThiazoleAntifungalStronger enzyme inhibition
Compound BPyrimidine + TriazoleAnticancerHigher selectivity for cancer cells
Compound CThiazole + AmideAntimicrobialBroader spectrum of activity

This comparison illustrates the unique combination of functional groups in this compound that may contribute to its diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives of dehydroabietinol with triazole moieties exhibited significant cytotoxicity against various human cancer cell lines. The most potent derivatives showed IC50 values ranging from 4.84 μM to 9.62 μM against tested cell lines such as MGC-803 and A549 . This suggests that similar compounds may also exhibit significant anticancer properties.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential, leading to cell death .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G0/G1 phase, inhibiting proliferation .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of triazole derivatives on MGC-803 cells. The results indicated that treatment with these compounds resulted in significant apoptosis as measured by flow cytometry .
    • Results Summary :
      • Apoptosis rates increased significantly with compound concentration.
      • The most effective concentrations induced apoptosis in over 80% of treated cells.
  • Mechanistic Insights : Further investigations into the mechanism revealed that increased intracellular calcium levels were correlated with apoptosis induction in MGC-803 cells .

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and heat (40–60°C) for 24–72 hours .
  • LC-MS Monitoring : Track parent compound depletion and degradation peaks .

Q. What statistical models are suitable for analyzing dose-response data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • ANOVA with Tukey’s Test : Compare efficacy across analogs at p < 0.05 .

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